N-(4-bromophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide
Description
The compound N-(4-bromophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide features a 1,2-dihydroquinolin core substituted with a 7-methoxy group, a 2-oxo moiety, and a 3-(phenylamino)methyl side chain. The acetamide group is linked to a 4-bromophenyl ring. Its analogues, however, demonstrate diverse pharmacological roles, enabling comparative analysis of structure-activity relationships (SAR) .
Properties
IUPAC Name |
2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1-yl]-N-(4-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN3O3/c1-32-22-12-7-17-13-18(15-27-20-5-3-2-4-6-20)25(31)29(23(17)14-22)16-24(30)28-21-10-8-19(26)9-11-21/h2-14,27H,15-16H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLVONIBEYEJFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)Br)CNC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline intermediate in the presence of a palladium catalyst.
Acetylation: The final step involves the acetylation of the quinoline derivative to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for Suzuki-Miyaura coupling
Major Products
Oxidation Products: Hydroxylated derivatives
Reduction Products: Reduced quinoline derivatives
Substitution Products: Amino or thiol-substituted derivatives
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Pharmacology: It can be studied for its potential as a pharmacological agent, including its binding affinity to specific receptors and its effects on cellular pathways.
Materials Science: The compound’s unique structure can be explored for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance its binding affinity, while the quinoline core can interact with various biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism of action.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocyclic Modifications
Pyridazinone Derivatives
- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (): Core: Pyridazinone (1,2-diazine) replaces the dihydroquinolin ring. Activity: Mixed FPR1/FPR2 ligand, activating calcium mobilization and chemotaxis in neutrophils. Key Difference: The pyridazinone core confers distinct receptor selectivity compared to the dihydroquinolin system, which may alter binding kinetics or metabolic stability .
Quinolinyl Acetamide with Trifluoromethyl Substitution
- 2-[7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1(2H)-quinolinyl]-N-[3-(trifluoromethyl)phenyl]acetamide (): Core: Same dihydroquinolin scaffold but with a 4-methylphenylamino group instead of phenylamino.
Substituent-Driven Activity Variations
Aryl Acetamide Derivatives
- 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide (): Structure: Simplified acetamide lacking the dihydroquinolin moiety. Activity: Structural similarity to benzylpenicillin suggests antimicrobial or coordination ligand applications, diverging from the target compound’s putative roles .
Morpholinosulfonyl Phenyl Analogues
- Application: Evaluated as anti-COVID-19 agents, highlighting how peripheral substituents can redirect therapeutic focus .
FPR Agonists vs. 17β-HSD Inhibitors
- FPR Ligands (): Pyridazinone derivatives with 4-bromophenylacetamide groups activate formyl peptide receptors (FPR1/FPR2), critical in immune responses.
- 17β-HSD Inhibitors (): Compounds like N-(2-(1-[2-(4-Chlorophenoxy)phenylamino]but-2-enyl)phenyl)acetamide inhibit 17β-hydroxysteroid dehydrogenase, a target in hormone-dependent diseases.
- SAR Insight: The dihydroquinolin core in the target compound may favor interactions with kinase or protease targets, whereas pyridazinones or chlorophenoxy-substituted acetamides prioritize GPCRs or enzymatic inhibition .
Data Table: Structural and Pharmacological Comparison
Biological Activity
N-(4-bromophenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide (CAS Number: 932308-51-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H22BrN3O3, with a molecular weight of 492.4 g/mol. The compound features a complex structure that includes a quinoline moiety, which is often associated with various biological activities.
Biological Activity Overview
The biological activity of this compound has been explored primarily through in vitro studies, focusing on its cytotoxic effects against cancer cell lines and its potential as an antimicrobial agent.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
These results suggest that the compound may interfere with cell proliferation mechanisms, potentially leading to apoptosis in cancer cells.
2. Antimicrobial Activity
The compound's structural features suggest it may also possess antimicrobial properties. While specific data on this compound is limited, related compounds have shown activity against various bacterial strains.
The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:
Cytotoxic Mechanisms
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : It could interfere with cell cycle progression, particularly at the G1/S checkpoint.
Antimicrobial Mechanisms
- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to increased permeability and cell lysis.
- Inhibition of Protein Synthesis : By binding to bacterial ribosomes or interfering with amino acid incorporation, it may inhibit bacterial growth.
Case Studies
While specific case studies on this compound are scarce, analogous compounds have been studied extensively:
Case Study 1: Cytotoxicity Against Breast Cancer Cells
A study evaluated the cytotoxic effects of similar quinoline derivatives on MDA-MB-231 breast cancer cells using MTT assays. Results demonstrated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like cisplatin, indicating their potential as effective anticancer agents.
Case Study 2: Antibacterial Screening
Another study focused on the antibacterial properties of related compounds against Salmonella typhi and Bacillus subtilis. The findings suggested that these compounds had strong inhibitory effects and could serve as templates for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
